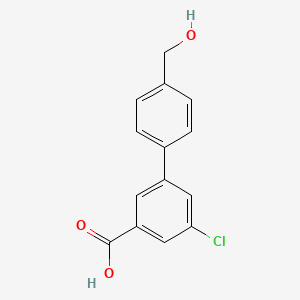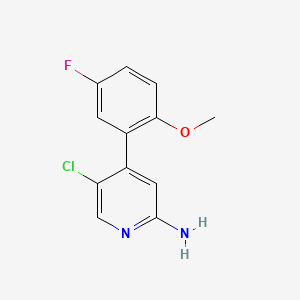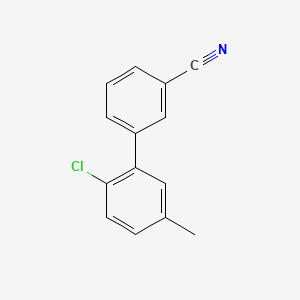![molecular formula C15H13ClO B582212 1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone CAS No. 1355247-05-0](/img/structure/B582212.png)
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone is a chemical compound with the molecular formula C15H13ClO . It has a molecular weight of 244.72 . The IUPAC name for this compound is 1-(3’-chloro-4’-methyl [1,1’-biphenyl]-3-yl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 260.9±28.0 °C at 760 mmHg, and a flash point of 126.0±15.1 °C . Its molar refractivity is 46.0±0.3 cm3 . The compound has 1 hydrogen bond acceptor and 0 hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone serves as a precursor in the synthesis of complex molecules with potential biological activities. For example, derivatives synthesized from compounds similar to this compound have been found to possess excellent antimicrobial activities. This is attributed to the presence of chlorine substituents, which are known to enhance antimicrobial efficacy (Sherekar, Padole, & Kakade, 2022). Additionally, compounds derived from similar ketones have shown significant antimicrobial activity against common pathogens like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, suggesting their potential in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Antioxidant and Anti-inflammatory Potential
Certain benzyl phenyl ketone derivatives, closely related to this compound, have been identified as potent inhibitors of 5-lipoxygenase (5-hLOX), a key enzyme involved in the inflammatory process. These findings highlight the potential of these compounds as leads for the development of new anti-inflammatory drugs. Notably, some derivatives also displayed significant antioxidant properties, further underscoring their therapeutic potential (Vásquez-Martínez et al., 2019).
Chemical Interaction Studies
The interaction of compounds similar to this compound with other chemicals has been extensively studied, revealing insights into their chemical behavior. For example, ultrasonic studies of binary mixtures of aromatic ketones have provided valuable data on molecular interactions, which are crucial for understanding the solvent effects in various reactions and for the design of new materials with specific physical properties (Tangeda & Nallani, 2005).
Eigenschaften
IUPAC Name |
1-[3-(3-chloro-4-methylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYHDUOFIUIRHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742743 |
Source


|
| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-05-0 |
Source


|
| Record name | Ethanone, 1-(3′-chloro-4′-methyl[1,1′-biphenyl]-3-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
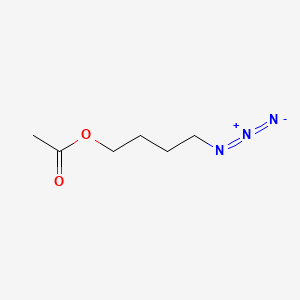

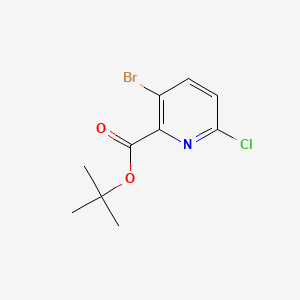
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)
![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)
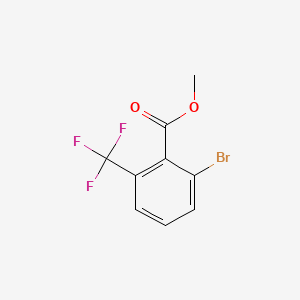

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
